molecular formula C18H27NO5S B2944839 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide CAS No. 1796991-70-2

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide

Cat. No.: B2944839
CAS No.: 1796991-70-2
M. Wt: 369.48
InChI Key: NAMGNHCUCGAHGT-UHFFFAOYSA-N
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Description

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide features a norbornane core (bicyclo[2.2.1]heptane) substituted with 7,7-dimethyl and a ketone at position 2. The sulfonamide group is functionalized with a furan-3-ylmethyl moiety and a 2-methoxyethyl chain.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-17(2)15-4-6-18(17,16(20)10-15)13-25(21,22)19(7-9-23-3)11-14-5-8-24-12-14/h5,8,12,15H,4,6-7,9-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMGNHCUCGAHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N(CCOC)CC3=COC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane ring, introduction of the furan moiety, and subsequent sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the bicyclic ring can be reduced to form alcohols.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The bicyclic heptane ring and furan moiety allow it to bind to enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds and electrostatic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substitutions

Key structural analogs differ primarily in the substituents on the sulfonamide nitrogen and modifications to the norbornane core. Below is a comparative analysis:

Compound Name / ID (Evidence) Substituents on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Furan-3-ylmethyl, 2-methoxyethyl C₂₀H₂₈N₂O₅S 408.5 Polar groups enhance solubility
N-Ethyl-N-(2-bromobutyl) variant () Ethyl, 2-bromobutyl C₁₇H₂₈BrNO₃S 406.4 Bromine for potential cross-coupling
N-Adamantyl-N-methyl () Adamantyl, methyl C₂₀H₃₁NO₃S 389.5 High lipophilicity (adamantane)
Ferrocenylmethylene derivative () Ferrocenylmethylene, dimethyl C₂₄H₃₀FeN₂O₃S 506.4 Redox-active ferrocene moiety
N-(Tetrahydroquinolin-6-yl) () Tetrahydroquinolin-6-yl C₁₉H₂₄N₂O₄S 376.5 Heterocyclic amine for binding
N-Diphenylethyl-amino () Diphenylethyl-amino C₂₄H₃₀N₂O₃S 426.6 Steric bulk for chiral recognition

Physicochemical and Spectroscopic Data

  • NMR Data: Ferrocenyl derivatives () show distinct ¹H NMR signals for ferrocene protons (δ 4.0–4.5 ppm) and norbornane methyl groups (δ 1.0–1.5 ppm) . The target compound’s furan group would likely exhibit aromatic protons near δ 6.5–7.5 ppm.
  • Mass Spectrometry : Analogs (e.g., ) confirm molecular ions matching calculated masses (e.g., m/z 506.4 for ferrocenyl derivative) .

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., adamantyl, diphenylethyl) hinder crystallization but enhance chiral discrimination .
  • Safety Profiles : Sulfonamides with halogenated substituents (e.g., ’s bromobutyl group) may pose handling risks (skin/eye irritation) .
  • Structural-Activity Relationships (SAR) : Polar groups (methoxyethyl, furan) balance solubility and binding, while lipophilic groups (adamantyl) improve membrane permeability .

Biological Activity

The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H25N2O4SC_{15}H_{25}N_{2}O_{4}S with a molecular weight of approximately 315.43 g/mol. The structure features a bicyclic system, a methanesulfonamide group, and substituents that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this sulfonamide exhibit significant antimicrobial activity. For instance, methanesulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation .

Anticancer Potential

Research has suggested that the structural components of this compound may contribute to anticancer effects. Specifically, sulfonamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The methanesulfonamide moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Disruption of Cellular Signaling : The presence of furan and bicyclic structures may facilitate interactions with cellular receptors or signaling molecules, affecting downstream signaling pathways.
  • Induction of Oxidative Stress : Some studies indicate that similar compounds can increase reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent cell death in cancerous cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound could reduce cell viability and induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntimicrobialModerateInhibition of folate synthesis
AnticancerHighInduction of apoptosis
CytotoxicityVariableROS generation

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